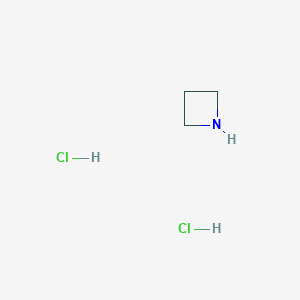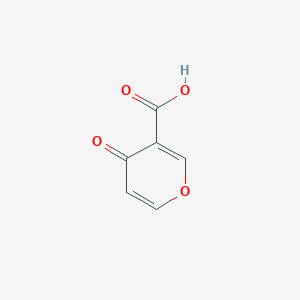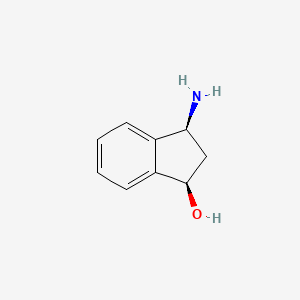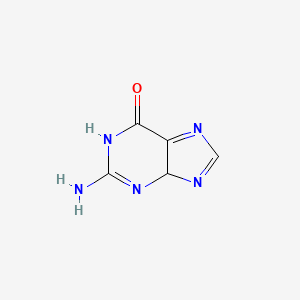
(R)-2-Amino-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2,3-dihydro-1H-inden-1-one is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring an indanone core with an amino group, makes it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2,3-dihydro-1H-inden-1-one typically involves the reduction of 2-aminoindanone using chiral catalysts to ensure the desired enantiomer is obtained. Commonly used methods include catalytic hydrogenation and asymmetric synthesis using chiral auxiliaries or catalysts.
Industrial Production Methods: Industrial production often employs large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and chiral catalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to optimize the production efficiency and purity of the compound.
Types of Reactions:
Oxidation: ®-2-Amino-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indanone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-2-Amino-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and as a probe in studying enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of various specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The indanone core provides structural rigidity, enhancing the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Aminoindanone: Lacks the chiral center, making it less specific in chiral applications.
2-Amino-1-indanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Amino-3,4-dihydro-1H-quinolin-1-one: Contains a quinoline core, offering different electronic properties.
Uniqueness: ®-2-Amino-2,3-dihydro-1H-inden-1-one stands out due to its chiral nature and the presence of both amino and carbonyl functional groups, making it versatile for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H9NO |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2R)-2-amino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5,10H2/t8-/m1/s1 |
InChI-Schlüssel |
MFWNULQJIPYQAD-MRVPVSSYSA-N |
Isomerische SMILES |
C1[C@H](C(=O)C2=CC=CC=C21)N |
Kanonische SMILES |
C1C(C(=O)C2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)

![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)



![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)






